molecular formula C22H26N2O4 B6496431 1-(2-(dimethylamino)ethyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one CAS No. 526189-26-4

1-(2-(dimethylamino)ethyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B6496431
CAS No.: 526189-26-4
M. Wt: 382.5 g/mol
InChI Key: UFYCXXOHNBFARU-CZIZESTLSA-N
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Description

1-(2-(dimethylamino)ethyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound that features a pyrrole core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(dimethylamino)ethyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The starting materials might include dimethylamine, 2,5-dimethylbenzoyl chloride, and 5-methylfuran-2-carboxylic acid. The synthesis could involve:

    Formation of the Pyrrole Core: This might be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Functional Group Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Batch Processing: Using large-scale reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: Implementing continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-(dimethylamino)ethyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like NaBH4 (Sodium borohydride).

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4 (Potassium permanganate)

    Reducing Agents: NaBH4, LiAlH4 (Lithium aluminium hydride)

    Solvents: Dichloromethane, ethanol

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its pharmacological properties, possibly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(dimethylamino)ethyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one would depend on its specific application. For instance:

    Pharmacological Action: It might interact with specific enzymes or receptors, modulating their activity.

    Material Science: It could contribute to the physical properties of a material, such as its conductivity or stability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(dimethylamino)ethyl)-4-(benzoyl)-3-hydroxy-5-(furan-2-yl)-1H-pyrrol-2(5H)-one
  • 1-(2-(dimethylamino)ethyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one

Uniqueness

1-(2-(dimethylamino)ethyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)-hydroxymethylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-13-6-7-14(2)16(12-13)20(25)18-19(17-9-8-15(3)28-17)24(11-10-23(4)5)22(27)21(18)26/h6-9,12,19,25H,10-11H2,1-5H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYCXXOHNBFARU-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(O3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(O3)C)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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